molecular formula C20H22N8O B3612445 1-[4-(DIPHENYLAMINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE

1-[4-(DIPHENYLAMINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE

Cat. No.: B3612445
M. Wt: 390.4 g/mol
InChI Key: UVCFKRNNJVJRBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(DIPHENYLAMINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE is a complex organic compound with a molecular formula of C20H22N8O . This compound is characterized by its unique structure, which includes a triazine ring substituted with diphenylamino and pyrrolidinyl groups, as well as a hydrazinecarboxamide moiety. Such structural features make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(DIPHENYLAMINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving appropriate nitriles and amines under controlled conditions.

    Substitution Reactions: The diphenylamino and pyrrolidinyl groups are introduced via nucleophilic substitution reactions, often using reagents like diphenylamine and pyrrolidine.

    Hydrazinecarboxamide Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(DIPHENYLAMINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

1-[4-(DIPHENYLAMINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(DIPHENYLAMINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

  • **1-[4-(DIPHENYLAMINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE shares similarities with other triazine derivatives, such as:
    • 1-[4-(DIPHENYLAMINO)-6-(1-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE
    • 1-[4-(DIPHENYLAMINO)-6-(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-amino-1-[4-(N-phenylanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O/c21-17(29)28(22)20-24-18(26-13-7-8-14-26)23-19(25-20)27(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14,22H2,(H2,21,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCFKRNNJVJRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)N(C(=O)N)N)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(DIPHENYLAMINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[4-(DIPHENYLAMINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-[4-(DIPHENYLAMINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-[4-(DIPHENYLAMINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE
Reactant of Route 5
1-[4-(DIPHENYLAMINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-[4-(DIPHENYLAMINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.